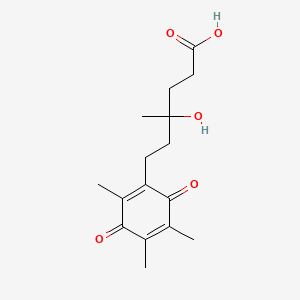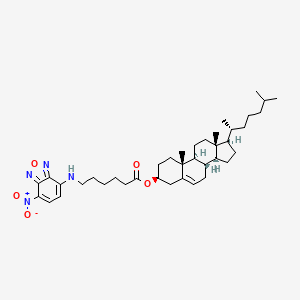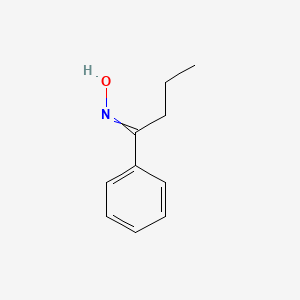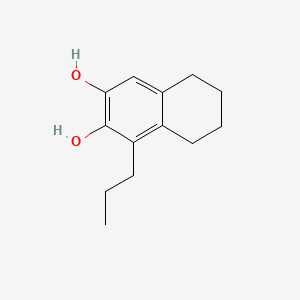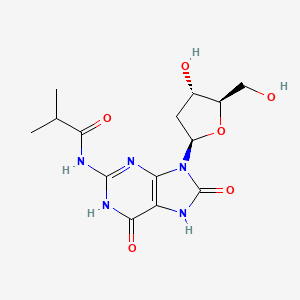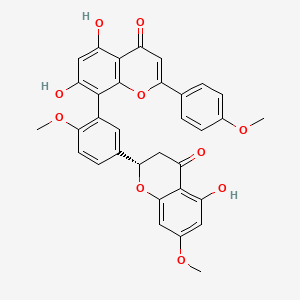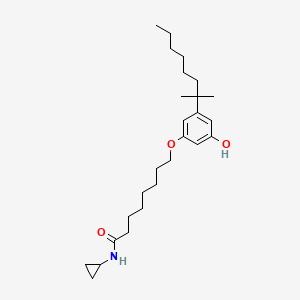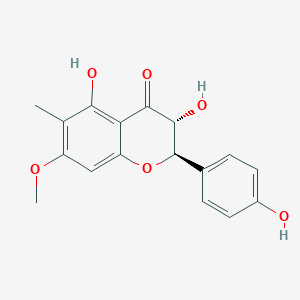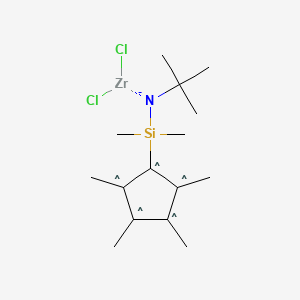
Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride is an organometallic compound with the molecular formula C15H27Cl2NSiZr. It is widely used as a catalyst in various chemical reactions, particularly in the field of polymerization . This compound is known for its stability and effectiveness in catalyzing olefin polymerization, making it a valuable component in industrial applications.
Vorbereitungsmethoden
The synthesis of Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride typically involves the reaction of tert-butylaminosilane with tetramethylcyclopentadienyl zirconium dichloride . The reaction conditions can be adjusted based on the specific requirements of the experiment. Industrial production methods often involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Polymerization: One of the primary uses of this compound is in catalyzing the polymerization of olefins.
Common reagents used in these reactions include methylaluminoxane (MAO) and other organoaluminum compounds . The major products formed from these reactions are typically polymers with specific properties tailored to industrial needs .
Wissenschaftliche Forschungsanwendungen
Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in the polymerization of olefins to produce polyethylene and polypropylene.
Medicine: Limited use in medicinal chemistry, mainly as a catalyst in the synthesis of complex organic molecules.
Industry: Widely used in the production of plastics and other polymeric materials.
Wirkmechanismus
The mechanism by which Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride exerts its catalytic effects involves the activation of olefin monomers, facilitating their polymerization. The compound interacts with the monomers through its zirconium center, which acts as a coordination site for the olefins . This interaction lowers the activation energy required for the polymerization reaction, thereby increasing the reaction rate and efficiency .
Vergleich Mit ähnlichen Verbindungen
Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride can be compared with other similar organometallic compounds, such as:
- Bis(n-butylcyclopentadienyl)zirconium dichloride
- Diphenylmethylidene (cyclopentadienyl) (9-fluorenyl)zirconium dichloride
- Dichloro [η(5):η(1)-N-dimethyl (tetramethylcyclopentadienyl)silyl (tert-butyl)amido]titanium
What sets this compound apart is its unique combination of stability and catalytic efficiency, particularly in the polymerization of olefins . This makes it a preferred choice in industrial applications where high performance and reliability are essential .
Eigenschaften
InChI |
InChI=1S/C15H27NSi.2ClH.Zr/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7;;;/h1-9H3;2*1H;/q-1;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCOLZUAVSXNCB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)[Si](C)(C)[N-]C(C)(C)C)C)C.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2NSiZr- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135425-89-7 |
Source


|
| Record name | Dimethylsilylene(t-butylamido)(tetramethylcyclopentadienyl)zirconium(IV) Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
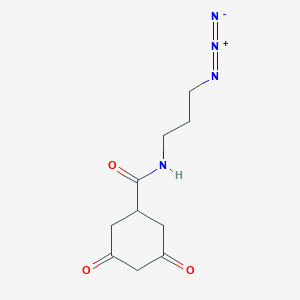
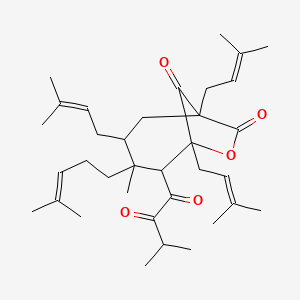
![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)
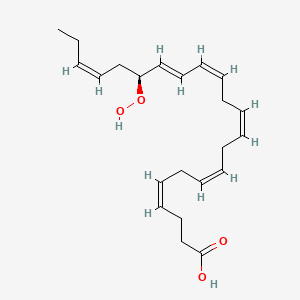
![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)
